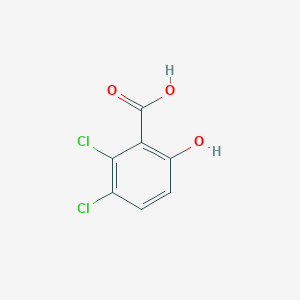

2,3-Dichloro-6-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzoic acid typically involves the salification of 2,5-dichlorophenol, followed by carboxylation. The process begins with the reaction of 2,5-dichlorophenol with a base such as sodium hydroxide to form the corresponding phenolate. This intermediate is then subjected to high-pressure carboxylation using carbon dioxide in the presence of a co-catalyst composed of potassium carbonate and activated carbon. The reaction mixture is cooled, and the product is isolated by acidification and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient carboxylation and high yield. The final product is purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions: 2,3-Dichloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of derivatives with different substituents replacing chlorine atoms.

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxybenzoic acids.

科学的研究の応用

2,3-Dichloro-6-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of herbicides and other agrochemicals.

作用機序

The mechanism of action of 2,3-Dichloro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, while the chlorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets within the enzyme .

類似化合物との比較

Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxyl group.

p-Hydroxybenzoic Acid: Contains a hydroxyl group at the para position relative to the carboxyl group.

Protocatechuic Acid: Contains two hydroxyl groups at the ortho positions relative to the carboxyl group.

Uniqueness: 2,3-Dichloro-6-hydroxybenzoic acid is unique due to the presence of two chlorine atoms, which significantly alter its chemical properties compared to other hydroxybenzoic acids. These chlorine atoms increase the compound’s reactivity and lipophilicity, making it suitable for specific applications in chemical synthesis and industrial processes .

生物活性

2,3-Dichloro-6-hydroxybenzoic acid (DCHBA) is a chlorinated derivative of hydroxybenzoic acid, which has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure that includes two chlorine atoms and a hydroxyl group, contributing to its potential therapeutic applications. This article reviews the biological activity of DCHBA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H4Cl2O3

- Molecular Weight : 207.01 g/mol

- CAS Number : 1806282-06-3

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

DCHBA exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways.

- Oxidative Stress Modulation : Influences nitric oxide production and oxidative stress responses.

Antimicrobial Activity

DCHBA has demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis (M. tb). The compound's mechanism involves targeting essential enzymes critical for bacterial survival.

Study Findings

- Inhibition of Mycobacterium tuberculosis Growth

- A study reported that DCHBA significantly reduced the viability of M. tb in vitro. The inhibition was linked to its interaction with enzymes involved in lipid metabolism essential for the bacterium's cell wall synthesis.

- Biotransformation Pathways

- Research indicated that DCHBA undergoes biotransformation by various microbial species, resulting in different metabolites depending on environmental conditions. This highlights its ecological relevance and potential for biodegradation.

The mechanisms through which DCHBA exerts its biological effects include:

- Enzyme Inhibition : DCHBA acts as an inhibitor of serine and cysteine hydrolases, impacting various physiological processes within bacteria.

- Oxidative Stress Modulation : Studies show that DCHBA can modulate oxidative stress by influencing nitric oxide production, which is crucial for cellular signaling and immune responses.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits M. tb growth | |

| Enzyme Inhibition | Targets lipid metabolism enzymes | |

| Oxidative Stress | Modulates nitric oxide production |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DCHBA against various bacterial strains, including E. coli and S. aureus. The results demonstrated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent.

Case Study 2: Enzymatic Interaction

Another investigation focused on the interaction of DCHBA with specific hydrolases involved in lipid metabolism. The findings indicated that DCHBA binds effectively to these enzymes, inhibiting their activity and disrupting essential metabolic pathways in bacteria.

特性

IUPAC Name |

2,3-dichloro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBBJGLXDJZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。